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molecular formula C12H19NO B8313257 4-Butoxy-2,6-dimethyl-phenylamine

4-Butoxy-2,6-dimethyl-phenylamine

Cat. No. B8313257
M. Wt: 193.28 g/mol
InChI Key: KIHUWAOTZVYMFH-UHFFFAOYSA-N
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Patent
US04237068

Procedure details

To a flask fitted with reflux condenser and stirrer containing 4-butoxy-2,6-dimethylazobenzene (53.4 g, 0.189 mole) was added 50% aqueous ethanol (480 ml). The mixture was heated close to boiling with stirring and sodium hydrosulfite (Na2S2O4, 121.4 g., 697 mole) was added in small portions over a period of 30 min. The mixture was refluxed for 75 min. Most of the alcohol was distilled off and the oily amine layer formed in the operation was taken up in ether. The aqueous phase was made alkaline with sodium hydroxide and was extracted with ether. All the combined ether extracts were dried (Na2SO4), were filtered, and all low-boiling components were evaporated at reduced pressure (solvent and aniline), after which the residue was fractionated by distillation in vacuo. The fraction boiling at 105°-108° (0.1 mm Hg) was collected. Yield: (63%); nD25 =1.5337. [Cf. E. Honkanen, Ann. Acad. Sci. Fennicae, Ser. AII, 99 (1960)].
Name
4-butoxy-2,6-dimethylazobenzene
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
121.4 g
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([N:13]=NC2C=CC=CC=2)=[C:8]([CH3:21])[CH:7]=1)[CH2:2][CH2:3][CH3:4].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C>[CH2:1]([O:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([NH2:13])=[C:8]([CH3:21])[CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
4-butoxy-2,6-dimethylazobenzene
Quantity
53.4 g
Type
reactant
Smiles
C(CCC)OC1=CC(=C(C(=C1)C)N=NC1=CC=CC=C1)C
Step Two
Name
Quantity
121.4 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
close
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 75 min
Duration
75 min
DISTILLATION
Type
DISTILLATION
Details
Most of the alcohol was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC(=C(N)C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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